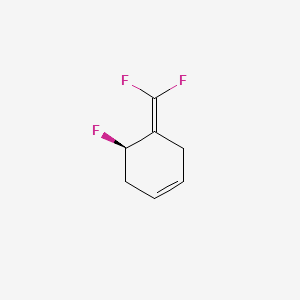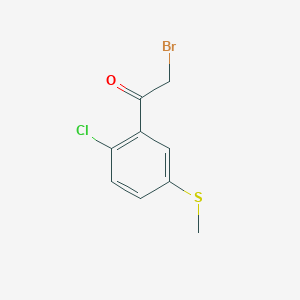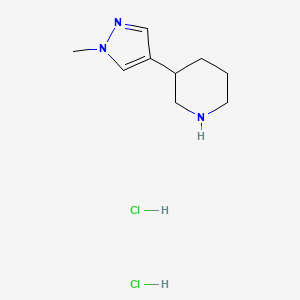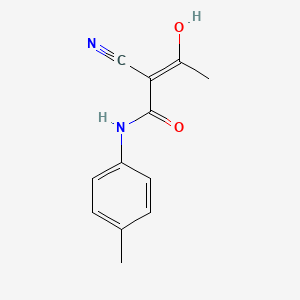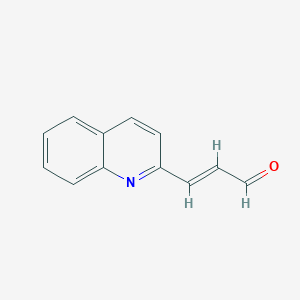
(2E)-3-(Quinolin-2yl)-prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(Quinolin-2yl)-prop-2-enal is an organic compound that features a quinoline ring attached to a propenal group. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal typically involves the condensation of quinoline-2-carbaldehyde with an appropriate aldehyde under basic conditions. The reaction may proceed via a Knoevenagel condensation mechanism, where the aldehyde reacts with an active methylene compound in the presence of a base.
Industrial Production Methods: Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions may convert the propenal group to a propanol group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2E)-3-(Quinolin-2yl)-prop-2-enal can be used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research applications.
Biology: Quinoline derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. This compound may be studied for its potential biological effects.
Medicine: In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with biological targets.
Industry: The compound may find applications in the development of dyes, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2E)-3-(Quinolin-2yl)-prop-2-enal would depend on its specific interactions with molecular targets. Quinoline derivatives often interact with enzymes, receptors, or nucleic acids, affecting various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Quinoline-2-carbaldehyde: A precursor in the synthesis of (2E)-3-(Quinolin-2yl)-prop-2-enal.
Quinoline-2-carboxylic acid: An oxidation product of the compound.
Quinoline derivatives: Various derivatives with different functional groups attached to the quinoline ring.
Uniqueness: this compound is unique due to its specific structure, which combines the quinoline ring with a propenal group. This combination may confer distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H9NO |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
(E)-3-quinolin-2-ylprop-2-enal |
InChI |
InChI=1S/C12H9NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-9H/b5-3+ |
InChI-Schlüssel |
DIEFKJUFJHCQEE-HWKANZROSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C=O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


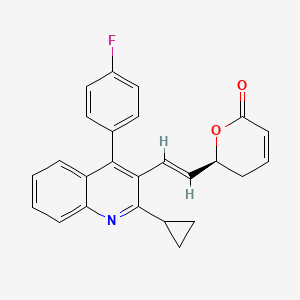

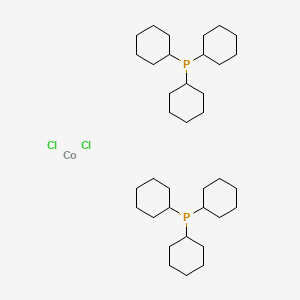
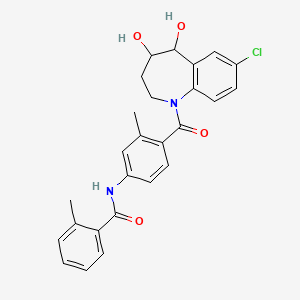
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
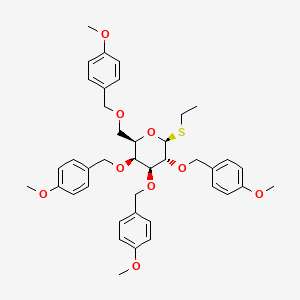
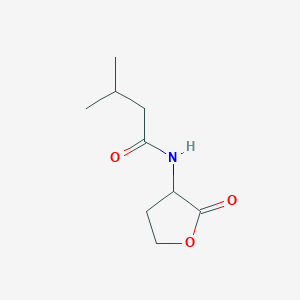
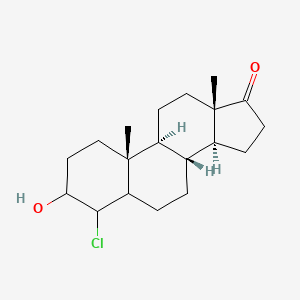
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
